molecular formula C15H16N4O2 B2367073 N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705391-32-7

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2367073
CAS No.: 1705391-32-7
M. Wt: 284.319
InChI Key: BRXVUGIFTVPMQS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves the acylation of a precursor compound. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This reaction yields the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern and the presence of an ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-8-11-7-16-10-17-13(11)9-19/h3-7,10H,2,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXVUGIFTVPMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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